1-(3-Bromo-5-methylphenyl)ethanol
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Overview
Description
1-(3-Bromo-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated aromatic alcohol, characterized by a bromine atom and a methyl group attached to a benzene ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromo-5-methylphenyl)ethanone.
Industrial Production Methods
Industrial production of 1-(3-Bromo-5-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Bromo-5-methylphenyl)ethanone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3-Bromo-5-methylphenyl)ethanone
Reduction: 1-(3-Bromo-5-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethan-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methylphenyl)ethan-1-ol
- 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol
- 1-(3-Bromo-5-chlorophenyl)ethan-1-ol
Uniqueness
1-(3-Bromo-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7,11H,1-2H3 |
InChI Key |
HRCLEYGAWYFHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)O |
Origin of Product |
United States |
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